(1R,6S)-trans-Moxifloxacin
描述
Historical Trajectory of Fluoroquinolone Research and the Evolution of Stereochemical Significance
The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962, a compound active against Gram-negative bacteria but with limited therapeutic application. helsinki.fi The subsequent introduction of a fluorine atom at position 6 and a piperazine (B1678402) ring at position 7 gave rise to the fluoroquinolones, a new class with a broader spectrum of activity and improved pharmacokinetic properties. nih.govresearchgate.net Early fluoroquinolones like ciprofloxacin (B1669076), introduced in 1986, marked a significant advancement in treating a wide range of infections. helsinki.fi
Initially, the focus of fluoroquinolone research was primarily on modifying substituents around the core quinolone structure to enhance potency and spectrum. However, with the development of compounds like ofloxacin (B1677185), which was marketed as a racemic mixture (a 1:1 mixture of two enantiomers), the critical role of stereochemistry came to the forefront. It was discovered that the antibacterial activity of ofloxacin resided almost entirely in one of its isomers, the (S)-(-)-isomer, which was later marketed as a single-enantiomer drug, levofloxacin (B1675101). researchgate.net This finding underscored that the three-dimensional arrangement of atoms in a fluoroquinolone molecule is a critical determinant of its interaction with bacterial target enzymes, DNA gyrase and topoisomerase IV. This pivotal shift moved stereochemical purity from a point of academic curiosity to a cornerstone of modern fluoroquinolone development.
The Place of Moxifloxacin (B1663623) within the Fluoroquinolone Class: Divergence from the Conventional (S,S) Isomer
Moxifloxacin, a fourth-generation fluoroquinolone, is distinguished by its broad-spectrum activity, which includes potent action against Gram-positive bacteria and anaerobes. researchgate.net The clinically approved and biologically active form of moxifloxacin is the (4aS, 7aS)-isomer, more commonly referred to as the (S,S)-isomer. This specific configuration is crucial for its high affinity for its bacterial enzyme targets.
However, the synthesis of moxifloxacin can lead to the formation of other stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. Moxifloxacin has two chiral centers, meaning several stereoisomers are possible. Among these are its enantiomer, the (R,R)-isomer, and its diastereomers, which include the trans-isomers, (1R,6S)-trans-Moxifloxacin and (1S,6R)-trans-Moxifloxacin. These are considered impurities in the manufacturing of the active drug. The (1R,6S)-trans configuration represents a different spatial relationship between the substituents on the bicyclic amine side chain compared to the active cis-(S,S) isomer.
Driving Forces for Investigating the (1R,6S)-trans Stereoisomer in Contemporary Antimicrobial Research
The primary motivation for investigating the (1R,6S)-trans stereoisomer of moxifloxacin is not for its potential therapeutic benefit, but rather for its role in ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient. The key driving forces include:
Understanding Structure-Activity Relationships (SAR): By synthesizing and studying stereoisomers like this compound, researchers can build a comprehensive picture of how molecular geometry affects biological activity. Comparing the negligible antibacterial activity of the trans-isomer with the high potency of the cis-(S,S)-isomer provides crucial data points for computational modeling and helps to elucidate the precise interactions within the enzyme-DNA-drug complex. This knowledge is invaluable for the rational design of future antibiotics.
Analytical Standard for Quality Control: Pharmaceutical manufacturing requires stringent quality control to ensure the purity of the final product. As this compound is a potential impurity in the synthesis of moxifloxacin, having a pure sample of this isomer is essential for developing and validating analytical methods (like chromatography) to detect and quantify its presence. Regulatory agencies require manufacturers to control such impurities within strict limits.
Optimization of Synthetic Routes: The formation of undesired isomers like this compound represents a loss of yield and requires additional purification steps. Academic and industrial research focuses on developing highly stereoselective synthetic pathways that maximize the production of the desired (S,S)-isomer. This includes studying the mechanisms that lead to the formation of the trans-isomer and developing methods to either prevent its formation or to racemize and recycle it back into the synthetic process.
Overview of Principal Academic Research Avenues for this compound
Academic research concerning this compound is primarily concentrated in the field of synthetic and analytical chemistry. The main research avenues are:
Stereoselective Synthesis: A significant body of research is dedicated to the enantioselective and diastereoselective synthesis of the key chiral intermediate of moxifloxacin, (S,S)-2,8-diazabicyclo[4.3.0]nonane. These studies aim to avoid the formation of the corresponding trans-isomers and the undesired cis-enantiomer.
Comparative Biological Activity (Implied): While direct, extensive studies on the antibacterial profile of this compound are scarce in published literature, its lack of activity is a well-established principle in the field of fluoroquinolone stereochemistry. The profound difference in activity between stereoisomers is a recurring theme. The principle is clearly demonstrated by comparing the activity of ofloxacin's enantiomers, where the S-isomer (levofloxacin) is significantly more potent than the R-isomer. This principle is understood to apply to the diastereomers of moxifloxacin as well, rendering the trans-isomer biologically inert from an antibacterial perspective.
The following table illustrates the established principle of stereospecific activity in fluoroquinolones using the example of ofloxacin and its enantiomers.
| Compound | Stereochemistry | Relative Antibacterial Potency |
| Ofloxacin | Racemic (1:1 mixture of R and S isomers) | Baseline |
| Levofloxacin | S-isomer | ~8 to 128 times more active than the R-isomer |
| (R)-Ofloxacin | R-isomer | Significantly lower activity |
This table demonstrates the general principle of stereoselectivity in fluoroquinolones, which is the foundation for understanding the differential activity between moxifloxacin isomers.
Structure
3D Structure
属性
IUPAC Name |
7-[(4aS,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABPRXSRWADJSP-ZBEGNZNMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis and Chiral Resolution Methodologies for 1r,6s Trans Moxifloxacin
Strategic Precursor Synthesis and Stereocontrol Points in Fluoroquinolone Construction
The cornerstone of the stereoselective synthesis of (1R,6S)-trans-Moxifloxacin lies in the preparation of its key chiral intermediate, (1S,6S)-2,8-diazabicyclo[4.3.0]nonane. The absolute configuration of this bicyclic diamine directly dictates the stereochemistry of the final active pharmaceutical ingredient.
Advanced Synthetic Methodologies for Chiral Diazabicyclo[4.3.0]nonane Intermediates
The synthesis of the enantiomerically pure (1S,6S)-2,8-diazabicyclo[4.3.0]nonane side chain has been approached through several advanced methodologies, including chemoenzymatic routes, asymmetric synthesis, and efficient resolution techniques coupled with racemization of the undesired enantiomer.
One prominent chemoenzymatic strategy involves the kinetic resolution of a racemic precursor. For instance, the enzymatic resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate using immobilized Candida antarctica lipase B (CALB) has been shown to be highly effective. nih.gov This method allows for the selective hydrolysis of one enantiomer, leaving the desired enantiomerically pure diester, which can then be converted to the target diamine. The efficiency of this enzymatic process has been significantly improved for large-scale production by optimizing reaction conditions such as temperature and enzyme loading. nih.gov
Asymmetric synthesis provides a direct route to the chiral intermediate. One reported method utilizes (R)-2-amino-2-phenyl-ethanol as a chiral auxiliary to induce the desired stereochemistry during the synthetic sequence. researchgate.net More recently, biocatalytic approaches using transaminases have been developed. These methods offer a green and efficient alternative, converting a prochiral substrate into the optically pure protected diamine in a single step with high enantiomeric and diastereomeric excess. nih.gov
An intramolecular double stereodifferentiation methodology has also been developed, employing a dual chiral-auxiliary strategy to ensure high stereoselectivity during a critical hydrogenation step to form the cis- nih.govgoogle.com bicyclic system with the correct stereochemistry.
| Methodology | Key Features | Reported Overall Yield | Optical Purity | Reference |
| Chemoenzymatic Resolution | Utilizes Candida antarctica lipase B (CALB) for kinetic resolution of a diester precursor. Optimized for large-scale production. | - | >99% ee for the resolved ester | nih.gov |
| Five-Step Synthesis with Racemization | One-pot cyclization, catalytic hydrogenation, resolution, and racemization of the undesired enantiomer. | 39.0% | High | researchgate.netresearchgate.net |
| Asymmetric Synthesis with Chiral Auxiliary | Employs (R)-2-amino-2-phenyl-ethanol to induce chirality. | 29% | High | researchgate.net |
| Biocatalytic Asymmetric Synthesis | Uses a transaminase for the key stereochemical step. | >90% | >99% de, >99% ee | nih.gov |
Stereospecific Condensation Reactions for the Quinolone Core Assembly
The final assembly of the moxifloxacin (B1663623) molecule involves a stereospecific condensation reaction between the chiral (1S,6S)-2,8-diazabicyclo[4.3.0]nonane side chain and the fluoroquinolone core, typically 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This reaction is a nucleophilic aromatic substitution (SNAr), where the secondary amine of the bicyclic diamine displaces the fluorine atom at the C-7 position of the quinolone ring.
The stereochemical integrity of the chiral diamine must be maintained throughout this process. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or in a mixture of solvents like acetonitrile and dimethylformamide at elevated temperatures. nih.gov The presence of a base, such as triethylamine, is often employed to scavenge the hydrogen fluoride generated during the reaction.
A significant challenge in this condensation step is the potential for the formation of a positional isomer, where the diamine reacts at the C-6 position of the quinolone core. researchgate.net To enhance the chemoselectivity for the desired C-7 substitution and improve yields, a strategy involving the use of boron complexes has been developed. The quinolone carboxylic acid is first reacted with boric acid and an anhydride (e.g., acetic or propionic anhydride) to form a borate chelate complex. researchgate.net This complex activates the C-7 position towards nucleophilic attack, leading to a more efficient and selective condensation with the chiral diamine. researchgate.net Following the condensation, the boron complex is hydrolyzed to yield the final moxifloxacin base. researchgate.net
| Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and (1S,6S)-2,8-diazabicyclo[4.3.0]nonane | Triethylamine, [BCl₂(4-picoline)][AlCl₄] | Methanol | 85 °C | 96% | nih.gov |
| 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and (1S,6S)-2,8-diazabicyclo[4.3.0]nonane | None specified | Dimethyl sulfoxide | 65-70 °C | 89.7% | nih.gov |
| Borate complex of the quinolone core and (1S,6S)-2,8-diazabicyclo[4.3.0]nonane | Base (optional) | Organic polar solvent | >50 °C | High | researchgate.net |
Design and Implementation of Enantioselective and Diastereoselective Synthetic Routes toward this compound
The overarching strategy for the enantioselective and diastereoselective synthesis of this compound hinges on the stereocontrolled synthesis of the (1S,6S)-2,8-diazabicyclo[4.3.0]nonane side chain. The chirality of the final molecule is established in this key intermediate, and the subsequent condensation with the achiral quinolone core is a diastereospecific reaction that preserves the stereochemistry of the side chain.
The design of these synthetic routes often involves a choice between three main approaches for obtaining the enantiomerically pure side chain: chiral resolution, asymmetric synthesis, and chiral pool synthesis.
Asymmetric synthesis offers a more direct approach by creating the desired stereocenters in a controlled manner from a prochiral starting material. An example of this is the use of (R)-2-amino-2-phenyl-ethanol as a chiral auxiliary. This auxiliary guides the stereochemical outcome of the reaction sequence, leading to the formation of the (1S,6S)-diamine. The entire process involves eight steps and yields the product with high purity, often requiring only simple recrystallization. researchgate.net Biocatalytic methods, such as the use of transaminases, are also emerging as powerful tools for the asymmetric synthesis of the moxifloxacin side chain, offering high yields and stereoselectivity under mild, environmentally friendly conditions. google.com
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. While less commonly detailed in the specific context of the moxifloxacin side chain in the provided search results, this strategy is a fundamental method in asymmetric synthesis.
Chromatographic and Other Chiral Resolution Techniques for Isolating this compound
While stereoselective synthesis aims to produce the desired stereoisomer of moxifloxacin directly, analytical and preparative techniques are crucial for assessing stereoisomeric purity and for the isolation of the target compound.
High-Resolution Chiral Liquid Chromatography Development for Stereoisomeric Purity Assessment
High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of the stereoisomeric purity of moxifloxacin. Given that moxifloxacin has two chiral centers, it can exist as four possible stereoisomers: the desired (S,S) enantiomer, its (R,R) enantiomer, and the (R,S) and (S,R) diastereomers.
Several chiral HPLC methods have been developed to separate these stereoisomers. One approach utilizes a chiral mobile phase additive. For instance, a method has been developed that employs copper(II) sulfate and L-isoleucine in the mobile phase with an achiral C18 column. This ligand-exchange chromatography method effectively separates moxifloxacin from its (R,R)-enantiomer.
Another strategy involves the use of chiral stationary phases (CSPs). Cellulose-based stationary phases have been successfully used for the enantiomeric separation of a moxifloxacin intermediate, demonstrating the utility of these phases in the quality control of the chiral building blocks.
The following table summarizes key parameters of a developed chiral HPLC method for moxifloxacin purity assessment:
| Parameter | Condition |
| Column | Achiral C18, 150 x 4.6 mm, 3 µm |
| Mobile Phase | Methanol (30% v/v), 0.01 M Copper(II)-sulfate and L-isoleucine |
| pH | 3.5 |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 23 °C |
| Detection | UV at 293 nm |
| Analyte | Moxifloxacin and its (R,R)-enantiomer |
This method was validated for linearity, accuracy, precision, and robustness, with a limit of detection of 0.098 µg/mL and a limit of quantification of 0.298 µg/mL for the (R,R)-enantiomer.
Capillary electrophoresis (CE) has also been employed for the enantiomeric purity assay of moxifloxacin hydrochloride. A validated CE method is capable of separating the (S,S)-isomer from its (R,R)-enantiomer and the (R,S) and (S,R)-diastereomers using a highly-sulfated gamma-cyclodextrin as a chiral selector.
Exploration of Preparative Enantioselective Separation Methods
While analytical chiral chromatography is used for quality control, preparative enantioselective separation methods are employed to isolate larger quantities of the desired enantiomer from a racemic or enriched mixture. These methods are particularly relevant in scenarios where a stereoselective synthesis is not fully optimized or when a resolution strategy is the chosen synthetic route.
Preparative chiral HPLC is a direct scale-up of the analytical techniques. By using larger columns and higher flow rates, significant quantities of the enantiomerically pure compound can be isolated. The choice of the chiral stationary phase is critical for achieving good separation and high loading capacity.
Simulated moving bed (SMB) chromatography is another powerful technique for large-scale enantioselective separations. SMB is a continuous chromatographic process that offers higher throughput and lower solvent consumption compared to traditional batch preparative HPLC, making it an economically attractive option for industrial-scale production.
In the context of this compound, these preparative separation methods would typically be applied to a key chiral intermediate, such as a precursor to the (1S,6S)-2,8-diazabicyclo[4.3.0]nonane side chain, rather than the final drug substance. This is because resolution at an earlier stage is often more cost-effective. The isolated, enantiomerically pure intermediate is then carried forward in the synthesis to produce the final single-enantiomer drug.
Mechanistic Studies of Racemization for Unwanted Stereoisomers and Recycling Strategies
The racemization of this unwanted isomer is a key step in its recycling. Several methodologies have been developed to achieve this, primarily centered around two distinct mechanistic pathways: base-catalyzed enolization and oxidation-reduction sequences.
A prevalent and efficient method for the racemization of (1R,6S)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane involves the use of a catalytic amount of a base in a suitable solvent system. orientjchem.org This process is typically carried out in halogenated solvents, such as methylene dichloride, and utilizes a strong base like sodium methoxide. orientjchem.org The underlying mechanism of this base-catalyzed racemization is believed to proceed through the formation of a planar enolate intermediate. The protons on the carbon atoms adjacent to the carbonyl groups of the imide functionality are acidic and can be abstracted by a strong base. The resulting enolate is achiral, and its subsequent reprotonation can occur from either face with equal probability, leading to the formation of a racemic mixture of the (1S,6R) and (1R,6S) enantiomers. This method is advantageous due to its simplicity, mild reaction conditions, and high yields. orientjchem.org
Another effective strategy for the racemization of the undesired (1R,6S)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane intermediate involves a dehydrogenation-hydrogenation sequence. google.com In this approach, the unwanted isomer is treated with an oxidizing agent, such as manganese dioxide. google.com This leads to the elimination of the two stereocenters at the bridgehead carbons, resulting in the formation of an achiral tetrahydropyridine derivative. orientjchem.org This intermediate is then subjected to a rehydrogenation step, typically using a catalyst like palladium on carbon (Pd/C), to yield the racemic cis-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane. researchgate.net This racemic mixture can then be reintroduced into the chiral resolution process. While effective, this method can be less atom-economical compared to the base-catalyzed approach due to the use of stoichiometric oxidizing agents and the subsequent reduction step. orientjchem.org
A third, more complex, yet highly efficient method involves a sequence of N-chlorination, dehydrochlorination, and hydrogenation. researchgate.net In this process, the undesired (1R,6S)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane is first treated with a source of electrophilic chlorine, such as sodium dichloroisocyanurate. This is followed by a base-mediated dehydrochlorination, likely with triethylamine (TEA), to introduce unsaturation into the bicyclic ring system, thereby destroying the stereocenters. The resulting achiral intermediate is then hydrogenated to afford the racemic product. researchgate.net This method has been reported to result in quantitative racemization and produces a trans-free cis racemate, which is ideal for recycling into the resolution process. researchgate.net
Research Findings on Racemization Methods
| Method | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Base-Catalyzed Racemization | Sodium Methoxide (catalytic) | Methylene Dichloride | ≤ 40°C | 80-95% |
| Oxidation-Reduction | 1. Manganese Dioxide 2. Pd/C, H₂ | Not specified | Not specified | High |
| N-Chlorination/Dehydrochlorination/Hydrogenation | 1. Sodium Dichloroisocyanurate 2. Triethylamine (TEA) 3. H₂ | Not specified | Not specified | Quantitative |
Molecular Mechanism of Action of 1r,6s Trans Moxifloxacin: a Stereochemical Perspective
Comparative Analysis of Bacterial Type II Topoisomerase Inhibition
The primary targets of moxifloxacin (B1663623) are two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial DNA replication, repair, and recombination. Moxifloxacin exerts its bactericidal effect by inhibiting these enzymes, leading to breaks in the bacterial chromosome and ultimately cell death. While direct comparative data on the binding affinities of all moxifloxacin stereoisomers is limited in publicly available research, the pronounced activity of the single marketed isomer strongly suggests a high degree of stereoselectivity in its interactions with these target enzymes.
Stereoisomer-Specific Binding Affinities to DNA Gyrase Subunits (GyrA, GyrB)
DNA gyrase, a tetramer composed of two GyrA and two GyrB subunits, is the primary target of moxifloxacin in many Gram-negative bacteria. The enzyme introduces negative supercoils into DNA, a process crucial for DNA compaction and replication. It is hypothesized that the (1R,6S)-trans configuration of moxifloxacin allows for optimal binding within the enzyme-DNA complex. This binding is thought to occur at the interface of the GyrA subunits and the cleaved DNA strands. The precise stereochemistry of the diazabicyclononane side chain at the C-7 position is critical for this interaction. While specific binding affinity values (e.g., Kᵢ or IC₅₀) for the individual stereoisomers are not readily found in comparative studies, the fact that only one stereoisomer is used clinically implies that the other isomers have significantly lower affinity and/or efficacy.
Stereoisomer-Specific Interactions with Topoisomerase IV Subunits (ParC, ParE)
In many Gram-positive bacteria, topoisomerase IV is the primary target of moxifloxacin. This enzyme, composed of two ParC and two ParE subunits, is essential for the decatenation (separation) of daughter chromosomes after replication. Similar to its interaction with DNA gyrase, the stereochemistry of moxifloxacin is believed to be a key determinant of its inhibitory activity against topoisomerase IV. The interaction is thought to involve the ParC subunit, which is homologous to GyrA. The specific spatial arrangement of the functional groups on the (1R,6S)-trans isomer likely facilitates a more stable and effective inhibitory complex with topoisomerase IV compared to its other stereoisomers.
Investigation of the Stereochemical Role of the Water-Metal Ion Bridge in Topoisomerase-Fluoroquinolone Interactions
A key feature of the interaction between fluoroquinolones and the topoisomerase-DNA complex is the involvement of a magnesium ion (Mg²⁺), which is coordinated by water molecules to form a "water-metal ion bridge." This bridge connects the fluoroquinolone to specific amino acid residues within the enzyme's active site.
Differential Effects of the (1R,6S)-trans Configuration on Bacterial DNA Replication, Transcription, and Repair Pathways
By effectively inhibiting DNA gyrase and topoisomerase IV, the (1R,6S)-trans isomer of moxifloxacin profoundly disrupts essential cellular processes in bacteria. The stabilization of the cleavage complex leads to a halt in DNA replication and transcription, as the machinery responsible for these processes encounters the stalled enzyme-DNA-drug adducts.
Furthermore, the accumulation of double-strand breaks triggers the bacterial SOS response, a DNA repair mechanism. However, the overwhelming damage caused by the potent activity of the (1R,6S)-trans isomer often surpasses the capacity of the repair systems, leading to irreparable chromosomal damage and cell death. It is expected that the less active stereoisomers, due to their weaker inhibition of the topoisomerases, would induce a lower level of DNA damage, potentially allowing the bacterial repair mechanisms to overcome the insult and leading to reduced bactericidal activity.
Mechanistic Research on Antimicrobial Resistance to 1r,6s Trans Moxifloxacin
Target-Mediated Resistance: Stereoisomer-Specific Implications of Gyrase and Topoisomerase IV Mutations
The primary mechanism of high-level resistance to fluoroquinolones involves the alteration of their target enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, and mutations in the genes that encode them—gyrA, gyrB, parC, and parE—can significantly reduce the binding affinity of fluoroquinolones, rendering them less effective. rcsb.orgnih.gov Moxifloxacin (B1663623) is recognized for its dual-targeting activity against both enzymes, which is thought to lower the frequency of resistance selection. nih.govnih.gov
The mutations conferring resistance are predominantly found within highly conserved segments of the gyrA and parC genes known as the Quinolone Resistance-Determining Regions (QRDRs). nih.govnih.gov For Gram-negative bacteria like Escherichia coli, the most common mutations occur in GyrA at positions such as Serine-83 and Aspartate-87. nih.govplos.org In Gram-positive bacteria such as Staphylococcus aureus, topoisomerase IV is often the primary target, with mutations frequently identified in the analogous region of ParC (e.g., Serine-80). nih.govnih.gov
The specific amino acid substitutions that arise under selective pressure from a particular fluoroquinolone can vary. Exposure to (1R,6S)-trans-Moxifloxacin would likely select for mutations that most effectively disrupt its unique binding conformation. While specific data for this stereoisomer is limited, the patterns observed for Moxifloxacin provide a foundational model. For instance, a single mutation in gyrA or parC typically leads to a moderate increase in the Minimum Inhibitory Concentration (MIC), whereas double mutations affecting both gyrase and topoisomerase IV can result in high-level resistance. nih.govnih.gov
Table 1: Common QRDR Mutations and Their Effect on Moxifloxacin Susceptibility
| Bacterial Species | Gene | Amino Acid Substitution | Effect on Moxifloxacin MIC | Reference |
|---|---|---|---|---|
| Escherichia coli | gyrA | Ser83→Leu | Moderate Increase | nih.gov |
| Escherichia coli | parC | Ser80→Ile | Moderate Increase | nih.gov |
| Staphylococcus aureus | grlA (ParC) | Ser80→Phe | 4- to 8-fold Increase | nih.gov |
| Staphylococcus aureus | gyrA | Ser84→Leu | ~2-fold Increase | nih.gov |
| Proteus mirabilis | gyrA & parC | S83R/I & S80R/I | Significant Increase (Resistance) | nih.gov |
| Acinetobacter baumannii | gyrA & parC | S83L & S80L | High-level Resistance | frontiersin.orgnih.gov |
The bactericidal action of fluoroquinolones stems from their ability to stabilize the transient, enzyme-mediated double-stranded DNA breaks, forming a ternary complex of drug-enzyme-DNA that blocks replication. nih.gov Structural studies of Moxifloxacin complexed with S. pneumoniae topoisomerase IV and E. coli DNA gyrase reveal that the drug binds in a pocket at the DNA-protein interface. nih.govrcsb.org This binding is mediated by non-covalent interactions with specific amino acid residues within the QRDR and through a water-metal ion bridge, typically involving a magnesium ion. rcsb.orgresearchgate.net
Mutations within the QRDR disrupt this delicate interaction. For example, molecular modeling of the Asp94Gly mutation in the GyrA subunit of Mycobacterium tuberculosis demonstrated that the loss of an acetyl group removes a critical acid-base interaction necessary for fluoroquinolone activity. nih.gov Similarly, an Ala90Val substitution induces a steric clash that can block drug access to the catalytic site. nih.gov
Efflux Pump Systems and Stereoisomer-Specific Extrusion Mechanisms
Efflux pumps are membrane-bound protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.gov This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target. Both intrinsically encoded and horizontally acquired efflux pumps contribute to fluoroquinolone resistance. rcsb.orgfrontiersin.org
Bacteria possess a variety of chromosomally encoded efflux pumps, and their overexpression is a common mechanism of acquired resistance. nih.gov In Gram-negative bacteria, pumps of the Resistance-Nodulation-Division (RND) family, such as AcrAB-TolC in E. coli and MexXY-OprM in Pseudomonas aeruginosa, are major contributors to multidrug resistance. nih.govfrontiersin.org Mutations in the local or global regulatory genes that control the expression of these pumps can lead to their constitutive overexpression. nih.gov For example, mutations in the mexZ repressor lead to the upregulation of the MexXY-OprM pump, which confers resistance to fluoroquinolones and aminoglycosides. nih.gov
Unlike intrinsic pumps, some efflux systems are encoded on mobile genetic elements like plasmids, allowing for their rapid dissemination between different bacterial species. frontiersin.orgnih.gov These plasmid-mediated pumps, such as QepA of the Major Facilitator Superfamily (MFS) and OqxAB of the RND family, contribute to low-level resistance against hydrophilic fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin (B1669076). nih.govbrieflands.comnih.gov
The OqxAB pump, originally identified in Klebsiella pneumoniae, has a broad substrate profile and its presence is associated with reduced susceptibility to multiple antimicrobial agents. nih.gov The QepA pump also actively extrudes several fluoroquinolones, and its presence can significantly increase the drug concentration required to inhibit bacterial growth. brieflands.comnih.gov The activity of these pumps against the more lipophilic Moxifloxacin, and specifically the (1R,6S)-trans stereoisomer, has not been extensively characterized. Understanding these interactions is crucial, as the spread of such plasmids can create a background of reduced susceptibility that facilitates the selection of higher-level, target-based resistance mutations. nih.gov
Table 2: Key Plasmid-Encoded Efflux Pumps Affecting Fluoroquinolone Resistance
| Efflux Pump | Pump Family | Bacterial Host (Common) | Known Fluoroquinolone Substrates | Reference |
|---|---|---|---|---|
| QepA | MFS (Major Facilitator Superfamily) | Escherichia coli, Klebsiella pneumoniae | Norfloxacin, Ciprofloxacin, Enrofloxacin | brieflands.comnih.gov |
| OqxAB | RND (Resistance-Nodulation-Division) | Klebsiella pneumoniae, Escherichia coli | Ciprofloxacin, Flumequine, Norfloxacin | frontiersin.orgnih.govbrieflands.com |
Plasmid-Mediated Quinolone Resistance (PMQR) Gene Products and Stereoisomer Susceptibility Modulation
Beyond efflux pumps, plasmids can carry other genes that confer quinolone resistance. These Plasmid-Mediated Quinolone Resistance (PMQR) determinants typically provide low-level resistance, but their horizontal transfer is a significant clinical concern. nih.govfrontiersin.org The three main PMQR mechanisms are target protection by Qnr proteins, enzymatic modification, and plasmid-encoded efflux pumps (discussed above). nih.gov
The Qnr proteins belong to the pentapeptide repeat family and function by binding to DNA gyrase and topoisomerase IV, protecting them from the inhibitory action of quinolones. nih.govvalleyinternational.net This protection allows the enzymes to function even in the presence of the drug, raising the MIC. Several families of Qnr proteins (e.g., QnrA, QnrB, QnrS) have been identified worldwide. nih.govnih.gov
Another PMQR mechanism involves enzymatic inactivation of the antibiotic. The most well-known example is AAC(6')-Ib-cr, a variant of an aminoglycoside-modifying enzyme that can acetylate certain fluoroquinolones that have an unsubstituted piperazinyl group, such as ciprofloxacin and norfloxacin. nih.govfrontiersin.org This modification prevents the drug from binding to its target. However, this enzyme is generally not effective against Moxifloxacin, which lacks the specific site for acetylation. frontiersin.org
The impact of these PMQR mechanisms on the susceptibility to this compound is currently unknown. The stereochemistry of the drug could influence its interaction with Qnr proteins or its susceptibility to yet-undiscovered enzymatic modifications. Given that PMQR provides a stepping stone toward high-level resistance, investigating these interactions is a crucial area for future research.
Enzymatic Modification of Fluoroquinolones (e.g., AAC(6')-Ib-cr) and its Relevance to this compound
The aminoglycoside acetyltransferase AAC(6')-Ib-cr is a notable plasmid-mediated resistance enzyme that can modify and inactivate certain fluoroquinolones, in addition to its activity against aminoglycosides. mdpi.comnih.gov This enzyme acetylates the piperazinyl nitrogen of susceptible fluoroquinolones, which hinders their ability to bind to their bacterial targets. mdpi.com
The activity of AAC(6')-Ib-cr has been shown to have a greater effect on the minimum inhibitory concentrations (MICs) of ciprofloxacin and norfloxacin compared to levofloxacin (B1675101) and moxifloxacin. researchgate.net While moxifloxacin is generally considered a poor substrate for AAC(6')-Ib-cr, there is a complete lack of research in the available literature that specifically examines the enzymatic modification of the this compound isomer by AAC(6')-Ib-cr. Consequently, it is not possible to provide detailed research findings or a data table on the relevance of this enzyme to the specific stereoisomer requested.
Structure Activity Relationship Sar Studies and Rational Design for 1r,6s Trans Moxifloxacin Optimization
Stereochemical Contributions of Core Quinolone Substituents to Biological Potency and Antimicrobial Spectrum
The efficacy of moxifloxacin (B1663623) is not merely the sum of its parts, but a synergistic interplay of substituents arranged with precise stereochemistry around the 4-oxo-1,4-dihydroquinoline core. These groups modulate the molecule's electronic properties, target engagement, and cellular penetration.
Impact of the N-1 Cyclopropyl (B3062369) Group on Enantiomeric Activity
The substituent at the N-1 position of the quinolone ring is crucial for the drug's interaction with the bacterial DNA gyrase-DNA complex. Early SAR studies on quinolones revealed that a cyclopropyl group at this position confers superior potency compared to other alkyl or aryl groups. This enhancement is attributed to the cyclopropyl moiety's ability to fit optimally into a hydrophobic pocket of the GyrA subunit of the DNA gyrase, stabilizing the cleaved DNA-enzyme complex. nih.gov This stabilization is a key step in the mechanism of action, leading to the inhibition of DNA replication and eventual bacterial cell death.
The introduction of the N-1 cyclopropyl group was a significant advancement, improving antimicrobial activity by 4 to 32 times in early fluoroquinolone scaffolds. nih.gov This substituent is now considered a cornerstone for high potency in this class of antibiotics. The rigid, three-dimensional nature of the cyclopropyl ring helps to correctly orient the rest of the molecule for optimal binding within the quinolone resistance-determining region (QRDR) of the target enzyme. While this group does not possess a chiral center itself, its presence is fundamental to the potent enantiomeric activity of the entire molecule, ensuring that the chiral centers at the C-7 side chain can exert their maximum stereospecific influence.
Role of the C-6 Fluorine Atom in Stereoelectronic Modulation
The introduction of a fluorine atom at the C-6 position was a landmark development that defines the "fluoroquinolone" class and is critical for the broad-spectrum activity observed. The C-6 fluorine atom profoundly influences the molecule's properties through stereoelectronic effects. Its high electronegativity alters the electron distribution of the quinolone ring system, which is believed to enhance several key functions.
Firstly, the fluorine atom increases the potency of the drug by improving its interaction with DNA gyrase. nih.gov It enhances the drug's ability to penetrate bacterial cell membranes, a crucial step for reaching its intracellular targets. nih.gov Secondly, from a stereoelectronic perspective, the small size and high electronegativity of fluorine influence the conformation and pKa of the molecule without adding significant steric bulk. rjptonline.orgnih.gov This modulation of the molecule's electronic character is thought to facilitate the non-covalent binding interactions, such as stacking with DNA bases, that are essential for stabilizing the drug within the enzyme-DNA cleavage complex. researchgate.net This improved target binding translates directly to greater inhibitory activity against the bacterial topoisomerases. nih.gov
Influence of the C-8 Methoxy (B1213986) Group on Stereospecific Enhancements
The C-8 methoxy group is a defining feature of moxifloxacin and other advanced fourth-generation fluoroquinolones. This substituent provides several significant advantages that enhance the drug's antimicrobial profile and reduce the likelihood of resistance development.
The C-8 methoxy group contributes to a dual-targeting mechanism. While many earlier fluoroquinolones primarily target DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, the presence of the C-8 methoxy group allows moxifloxacin to potently inhibit both enzymes in many bacterial species. nih.gov This dual action is believed to lower the propensity for the selection of resistant mutants; for resistance to emerge, mutations would need to occur in the genes encoding both targets simultaneously. frontiersin.org Studies comparing moxifloxacin with its C-8 chlorine analogue (BAY Y 3118) showed that the methoxy group significantly lowered the frequency of spontaneous resistance mutations in Staphylococcus aureus. frontiersin.org
Furthermore, the C-8 methoxy group enhances activity against anaerobic bacteria and has been shown to improve potency against resistant strains of organisms like Mycobacterium smegmatis. nih.govnih.gov The steric bulk of the methoxy group can also influence the preferred conformation of the adjacent C-7 side chain, locking it into an orientation that is optimal for target engagement and may hinder its recognition by bacterial efflux pumps. researchgate.net
Detailed SAR of the C-7 Diazabicyclo[4.3.0]nonane Stereochemistry on Antimicrobial Efficacy
The substituent at the C-7 position has the most significant impact on the antibacterial spectrum, potency, and pharmacokinetic properties of fluoroquinolones. In moxifloxacin, this position is occupied by a bulky, basic diazabicyclo[4.3.0]nonane (also known as octahydropyrrolo[3,4-b]pyridine) moiety, which is critical for its enhanced activity against Gram-positive and anaerobic organisms. researchgate.net
Comparative Stereochemical Analysis of (1R,6S)-trans versus (S,S)-cis Configurations
The C-7 side chain of moxifloxacin contains two chiral centers, giving rise to four possible stereoisomers. The pharmacologically active drug substance is exclusively the (S,S)-cis diastereomer. nih.gov The stereochemical configuration of this side chain is paramount, as the interaction between the fluoroquinolone and the bacterial DNA gyrase-DNA complex is highly stereospecific. The precise three-dimensional arrangement of the (S,S)-cis isomer allows for optimal binding and stabilization of the cleavage complex, leading to potent antibacterial activity.
The (1R,6S)-trans configuration is a diastereomer of the active moiety and is considered a process-related impurity. While specific studies detailing the antimicrobial activity of purified (1R,6S)-trans-Moxifloxacin are not prevalent in the literature, the principles of stereospecific drug-target interactions strongly suggest it would have significantly reduced or no meaningful activity. The incorrect spatial orientation of the bicyclic ring system in the trans-isomer would prevent the necessary interactions within the target's binding pocket.
This high degree of stereoselectivity is common among chiral fluoroquinolones. For example, in the case of ofloxacin (B1677185), the (S)-enantiomer (levofloxacin) is 8 to 128 times more active than its (R)-enantiomer. gabi-journal.net This dramatic difference in activity is due to the differential binding potency to the DNA-gyrase complex. gabi-journal.net By analogy, the (S,S)-cis configuration of moxifloxacin's side chain is essential for its efficacy, while the (1R,6S)-trans diastereomer, with its altered 3D geometry, would be sterically and electronically mismatched for effective target inhibition.
| Compound | Target Organism | MIC (µg/mL) |
| Moxifloxacin (S,S-cis) | Streptococcus pneumoniae | 0.12 - 0.25 |
| Moxifloxacin (S,S-cis) | Staphylococcus aureus (MSSA) | 0.06 - 0.125 |
| Moxifloxacin (S,S-cis) | Escherichia coli | ≤0.06 - 0.125 |
| Ciprofloxacin (B1669076) | Streptococcus pneumoniae | 1.0 - 2.0 |
| Ciprofloxacin | Staphylococcus aureus (MSSA) | 0.25 - 0.5 |
| Ciprofloxacin | Escherichia coli | ≤0.015 - 0.03 |
| Levofloxacin (B1675101) | Streptococcus pneumoniae | 1.0 |
| Levofloxacin | Staphylococcus aureus (MSSA) | 0.5 |
| Levofloxacin | Escherichia coli | 0.06 |
This table presents typical Minimum Inhibitory Concentration (MIC) values for the active (S,S)-cis isomer of Moxifloxacin compared to other common fluoroquinolones against susceptible bacterial strains. Data compiled from multiple sources. nih.govnih.govnih.gov Note the superior activity of Moxifloxacin against Gram-positive organisms like S. pneumoniae and S. aureus compared to Ciprofloxacin.
Strategic Modifications within the Pyrrolidinopiperidine Moiety for Optimized Target Engagement
The diazabicyclo[4.3.0]nonane moiety at C-7, a form of a pyrrolidinopiperidine, was a key innovation for enhancing Gram-positive activity. The bulk and basicity of this side chain are critical determinants of potency and spectrum. SAR studies have shown that increasing the steric bulk at C-7 can improve efficacy and, importantly, reduce the susceptibility of the compound to bacterial efflux pumps—a common mechanism of resistance. The bulky side chain of moxifloxacin appears to be a poor substrate for many of these pumps, allowing the drug to accumulate to effective concentrations within the bacterial cell.
Research into optimizing this moiety has explored various modifications. For instance, derivatization of the secondary amine within the bicyclic system can modulate the compound's physicochemical properties and antibacterial activity. Studies involving the synthesis of N(7)-position-modified fluoroquinolones, including moxifloxacin analogues, have been conducted to find derivatives with even greater potency, particularly against resistant strains like MRSA. frontiersin.org These strategic modifications aim to enhance binding affinity to the topoisomerase targets, further improve cell penetration, and increase resilience to resistance mechanisms, demonstrating the ongoing effort to refine the potent scaffold of moxifloxacin. nih.gov
Computational Approaches for this compound SAR Elucidation
The elucidation of the Structure-Activity Relationship (SAR) for specific stereoisomers like this compound heavily relies on computational chemistry. These in silico methods provide deep insights into how the three-dimensional arrangement of atoms influences biological activity, guiding the optimization of drug candidates. By modeling the interactions between different stereoisomers and their biological targets, researchers can rationalize observed activity differences and predict the potential of novel chiral compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Stereoisomers
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. pku.edu.cnnih.gov For chiral molecules like moxifloxacin, QSAR can be particularly powerful in dissecting the contributions of stereochemistry to antibacterial efficacy.
The process involves calculating a set of molecular descriptors for each stereoisomer and then using statistical methods to build a model that predicts activity. These descriptors quantify various physicochemical properties of the molecules:
Electronic Descriptors: These describe the electron distribution within the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are critical as the primary mechanism of fluoroquinolones involves interaction with DNA and bacterial enzymes. pku.edu.cn
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor that quantifies the molecule's lipophilicity, which affects its ability to cross bacterial cell membranes.
Steric/Topological Descriptors: These descriptors relate to the molecule's size, shape, and connectivity. For stereoisomers, 3D descriptors that capture the precise spatial arrangement of atoms are essential to differentiate their activity. For instance, parameters like molecular volume, surface area, and specific chirality indices can distinguish between the (1R,6S)-trans isomer and the clinically used (4aS,7aS)-S,S isomer.
A QSAR model for moxifloxacin stereoisomers would aim to create an equation where biological activity (e.g., Minimum Inhibitory Concentration, MIC) is a function of these descriptors. Such a model can reveal why the (1R,6S)-trans isomer may exhibit lower activity compared to the S,S isomer by identifying which stereochemically-dependent properties are most influential. For example, a model might show that a specific spatial orientation of the C-7 side chain, as found in the S,S isomer, is crucial for optimal activity.
Advanced Molecular Docking and Dynamics Simulations for Stereoisomer-Target Interactions
To gain a more granular understanding of stereoisomer-target interactions, researchers employ molecular docking and molecular dynamics (MD) simulations. nih.govnih.govnih.gov These techniques model the physical interaction between a ligand (the drug) and its receptor (the bacterial enzyme) at an atomic level. The primary targets for fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV. rjptonline.orgmdpi.comdrugbank.com
Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For moxifloxacin, docking studies would involve placing the (1R,6S)-trans isomer and other stereoisomers into the active site of DNA gyrase or topoisomerase IV. The software then calculates a "docking score," which estimates the binding affinity.
Studies consistently show that the antibacterial activity of fluoroquinolones is highly dependent on their spatial relationship with the target enzymes. rjptonline.org Docking simulations can reveal that the specific stereochemistry of the (1R,6S)-trans isomer results in a less favorable binding mode compared to the highly active S,S isomer. This could be due to:
Steric Hindrance: The different orientation of the bulky C-7 substituent in the (1R,6S) isomer might clash with amino acid residues in the binding pocket.
Suboptimal Interactions: The isomer may be unable to form key hydrogen bonds or hydrophobic interactions that stabilize the drug-enzyme-DNA complex. The moxifloxacin binding model suggests the bulky C-7 substituent occupies a large pocket between the DNA and the enzyme subunit, making its orientation critical. nih.gov
Molecular Dynamics (MD) Simulations Following docking, MD simulations can be run to observe the dynamic behavior of the drug-receptor complex over time. This provides a more realistic view of the interaction's stability. An MD simulation might show that while the this compound can initially dock into the active site, the complex is unstable and the drug disassociates more readily than the S,S isomer, leading to lower inhibitory activity.
Principles for the Rational Design of Next-Generation Chiral Fluoroquinolones with Improved Profiles
The insights gained from SAR and computational studies on isomers like this compound provide foundational principles for the rational design of new, improved chiral fluoroquinolones. nih.gov The goal is to develop compounds with enhanced potency, a broader spectrum of activity, and potentially reduced off-target effects by leveraging stereochemistry.
Key principles for rational design include:
Stereochemically-Guided Optimization: The core principle is to use the three-dimensional structure of the target enzymes to design molecules with optimal chirality. By understanding why the (S,S) configuration of moxifloxacin is superior, designers can synthesize new analogs that retain or enhance this favorable spatial arrangement while modifying other parts of the molecule. This involves fixing the desired stereochemistry early in the synthetic process.
Modification of the Chiral C-7 Substituent: The C-7 position is the most versatile for substitution in quinolones and is critical for potency and spectrum. nih.govnih.gov Rational design focuses on creating novel chiral side chains at this position. The aim is to design substituents that can form additional favorable interactions within the spacious binding pocket of the target enzymes. For example, adding hydrogen bond donors or acceptors to the chiral side chain in a stereospecific manner could increase binding affinity.
Structure-Based Drug Design (SBDD): Using high-resolution crystal structures of fluoroquinolones bound to DNA gyrase and topoisomerase IV, medicinal chemists can visualize the precise interactions. SBDD allows for the design of new chiral molecules that complement the active site's shape and electrostatics perfectly. This could involve designing a novel chiral scaffold that mimics the presentation of key functional groups in moxifloxacin but with improved properties.
Table of Compounds Mentioned
Mechanistic Metabolism Research of 1r,6s Trans Moxifloxacin in Vitro and Preclinical Investigations
Investigation of Non-Cytochrome P450 Enzyme Systems Involved in Stereoisomer Biotransformation
It is well-established that the cytochrome P450 (CYP) enzyme system is not significantly involved in the metabolism of moxifloxacin (B1663623). The primary metabolic pathways are Phase II conjugation reactions. Beyond the well-documented glucuronidation and sulfation, the involvement of other non-CYP enzyme systems in the biotransformation of moxifloxacin stereoisomers is an area that warrants further investigation.
Non-CYP enzymes encompass a broad range of protein families, including flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), alcohol dehydrogenases (ADHs), and sulfotransferases (SULTs). While SULTs are known to be involved in moxifloxacin metabolism, the potential role of other non-CYP enzymes in the biotransformation of the (1R,6S)-trans isomer has not been specifically reported. Preclinical studies using chimeric mice with humanized livers have shown that for moxifloxacin in general, Phase II drug-metabolizing enzyme activities closely mirror in vivo human metabolic pathways. mdpi.com Such models could be instrumental in exploring the potential involvement of other non-CYP pathways in the metabolism of specific stereoisomers.
Identification and Structural Elucidation of Stereoisomer-Specific Metabolites
The two primary metabolites of moxifloxacin identified in human plasma and urine are the N-sulfate conjugate (M1) and the acyl glucuronide (M2). mdpi.com These metabolites have been structurally characterized for the parent drug.
However, there is a lack of specific research focused on the identification and structural elucidation of metabolites that may be unique to the (1R,6S)-trans-Moxifloxacin stereoisomer. It is possible that this isomer undergoes the same primary conjugation reactions as the (S,S)-enantiomer, but the quantitative distribution of these metabolites could differ. Furthermore, the potential for minor, stereoisomer-specific metabolites formed through other pathways cannot be ruled out without dedicated metabolic studies on the purified (1R,6S)-trans isomer. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, would be essential for the identification and characterization of any such novel metabolites in in vitro and preclinical models.
Enzymatic Induction and Inhibition Studies Relevant to Stereoisomeric Moxifloxacin Biotransformation
The potential for a drug to induce or inhibit metabolizing enzymes is a critical aspect of its safety profile, as it can lead to drug-drug interactions.
There is a notable absence of published in vitro and preclinical studies specifically investigating the potential of this compound to either induce or inhibit the key enzymes involved in its own metabolism (UGTs and SULTs) or other drug-metabolizing enzymes. While moxifloxacin, in general, is not known to be a significant inducer or inhibitor of CYP450 enzymes, its effects on the expression and activity of UGT and SULT isoforms have not been extensively studied, particularly from a stereoselective perspective. In vitro assays using human hepatocytes or specific enzyme preparations would be required to assess the inductive or inhibitory potential of this compound.
Table 2: Summary of Metabolic Pathways for Moxifloxacin
| Metabolic Pathway | Enzyme Family | Major Metabolite(s) | Involvement with this compound |
|---|---|---|---|
| Glucuronidation | UGTs | Acyl glucuronide (M2) | Presumed, but specific data is lacking. |
| Sulfation | SULTs | N-sulfate conjugate (M1) | Presumed, but specific data is lacking. |
Advanced Analytical Methodologies for 1r,6s Trans Moxifloxacin and Its Stereoisomers
Development and Validation of Chiral Chromatographic Methods for Stereoisomer Separation
Chiral chromatography is the cornerstone for the successful separation of stereoisomers. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) have been extensively utilized for the resolution of moxifloxacin (B1663623) isomers.
The selection and optimization of the chiral stationary phase (CSP) are pivotal for achieving adequate separation of stereoisomers in HPLC. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including fluoroquinolones like moxifloxacin. researchgate.netnih.govnih.gov The chiral recognition mechanism of these CSPs is based on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector, involving a combination of interactions such as hydrogen bonding, π-π interactions, and steric hindrance. slideshare.net
The optimization of a chiral HPLC method involves a systematic investigation of several parameters to achieve the desired resolution, peak shape, and analysis time. Key parameters include the nature of the polysaccharide derivative (e.g., cellulose tris(3,5-dimethylphenylcarbamate) vs. amylose tris(3,5-dimethylphenylcarbamate)), the mobile phase composition (including the type and proportion of organic modifier and the presence of acidic or basic additives), column temperature, and flow rate. chromatographyonline.commdpi.comchromatographyonline.com For instance, a study on the enantiomeric separation of a moxifloxacin intermediate highlighted the successful use of a cellulose-based stationary phase. nih.gov Another approach involves the use of chiral mobile phase additives, where a chiral selector, such as a copper (II) complex with an amino acid like isoleucine, is added to the mobile phase to achieve separation on a conventional achiral column. nih.gov
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Key Findings | Reference |
|---|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol/Trifluoroacetic Acid | Good resolution between (S,S)-moxifloxacin and its (R,R)-enantiomer. The elution order can be influenced by the type of alcohol modifier. | researchgate.netnih.gov |
| Amylose tris(3,5-dimethylphenylcarbamate) | Methanol/Acetonitrile/Acetic Acid | Offers complementary selectivity to cellulose-based phases. The nature and position of the functional group on the chiral selector significantly impact selectivity. | researchgate.netchromatographyonline.com |
| CHIRALCEL® OZ-RH | Acetonitrile/Water with Formic Acid | Successful simultaneous chiral separation of moxifloxacin and other fluoroquinolones in environmental matrices. | nih.gov |
| Achiral C18 with Chiral Additive (Copper (II)-sulfate and Isoleucine) | Methanol/Water with Chiral Additive (pH 3.5) | An economical alternative to CSPs, providing good baseline resolution. The method was optimized for chiral agent concentration, organic solvent content, pH, and temperature. | nih.gov |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages such as higher efficiency, shorter analysis times, and reduced consumption of organic solvents. chromatographyonline.comselvita.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with the addition of a small amount of an organic modifier (e.g., methanol, ethanol) to enhance solvating power and improve peak shape. americanpharmaceuticalreview.com
The determination of enantiomeric excess is a critical quality attribute for chiral drugs. SFC, with its high-throughput capabilities, is well-suited for this purpose in both analytical and preparative scales. selvita.comchromatographyonline.com Similar to HPLC, polysaccharide-based CSPs are widely used in SFC for the enantioseparation of pharmaceuticals. pharmtech.com The optimization of SFC methods involves adjusting parameters such as the composition of the mobile phase (type and percentage of co-solvent), back pressure, temperature, and the nature of the stationary phase to achieve optimal separation. americanpharmaceuticalreview.com The coupling of SFC with mass spectrometry (SFC-MS) further enhances its utility by providing mass information for peak identification and confirmation. chromatographyonline.comamericanpharmaceuticalreview.com
| Parameter | Typical Conditions | Impact on Separation |
|---|---|---|
| Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Primary determinant of chiral recognition and selectivity. |
| Mobile Phase | CO₂ with an alcohol co-solvent (e.g., Methanol, Ethanol) | The type and percentage of the co-solvent significantly affect retention and resolution. |
| Back Pressure | 100-200 bar | Influences the density and solvating power of the supercritical fluid. |
| Temperature | 30-50 °C | Affects the viscosity and density of the mobile phase, thereby influencing efficiency and selectivity. |
| Detector | UV, PDA, MS | UV/PDA for quantification, MS for confirmation and enhanced sensitivity. |
Mass Spectrometric Techniques for Stereoisomer Identification and Quantification
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is an indispensable tool for the structural elucidation and quantification of drug molecules and their isomers.
While mass spectrometry itself cannot differentiate between enantiomers due to their identical mass-to-charge ratios, when coupled with a chiral separation method like HPLC, LC-MS/MS becomes a highly sensitive and selective technique for the analysis of stereoisomers. nih.gov The chromatographic step separates the isomers, which are then introduced into the mass spectrometer for detection and quantification.
Tandem mass spectrometry (MS/MS) is particularly powerful for this application. In a typical workflow, the precursor ion corresponding to moxifloxacin is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting product ions are monitored in the second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even in complex matrices like plasma. nih.gov The fragmentation patterns of moxifloxacin have been studied, providing insights into its structure and aiding in the identification of its metabolites and degradation products. researchgate.netfigshare.comresearchgate.net Although the fragmentation patterns of stereoisomers are generally identical, their separation by chiral LC prior to MS detection enables their individual quantification.
| Parameter | Value | Purpose |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the moxifloxacin molecule. |
| Precursor Ion (m/z) | 402.2 | Corresponds to the protonated molecule [M+H]⁺ of moxifloxacin. |
| Product Ion (m/z) | 384.2 | A major fragment ion used for quantification in MRM mode. |
| Internal Standard | Lomefloxacin or Deuterated Moxifloxacin | Used to correct for variations in sample preparation and instrument response. |
Online Hydrogen/Deuterium Exchange Experiments in Metabolic Research
Online Hydrogen/Deuterium (H/D) exchange mass spectrometry is a sophisticated technique used to gain structural information about molecules, particularly in the context of metabolism. nih.gov In this method, the eluent from the LC column is mixed with a deuterated solvent (e.g., D₂O) just before entering the mass spectrometer. Labile hydrogens in the analyte molecule exchange with deuterium, resulting in a mass shift that can be measured by the mass spectrometer.
This technique has been successfully applied to the in vivo metabolic investigation of moxifloxacin. nih.gov By comparing the mass spectra obtained with and without H/D exchange, the number of exchangeable hydrogens in the parent drug and its metabolites can be determined. This information is invaluable for the structural elucidation of unknown metabolites, as it helps to pinpoint the site of metabolic modification (e.g., hydroxylation, N-oxidation). In the study of moxifloxacin metabolism, online H/D exchange, in conjunction with accurate mass measurements and fragmentation analysis, led to the characterization of numerous previously unknown phase I and phase II metabolites. nih.gov
Spectroscopic Characterization Techniques for Stereoisomeric Purity and Conformation
Spectroscopic techniques provide valuable information regarding the purity, structure, and three-dimensional conformation of stereoisomers.
A variety of spectroscopic methods can be employed to characterize moxifloxacin and its isomers. UV-Visible spectroscopy is routinely used for quantification, often in conjunction with HPLC. magtechjournal.com The supramolecular interaction of moxifloxacin with cyclodextrins has been studied using techniques including UV-VIS, Fourier-transform infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, providing insights into the formation of inclusion complexes. nih.gov
For the specific challenge of determining stereoisomeric purity and absolute configuration, chiroptical spectroscopic methods are particularly powerful. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is highly sensitive to the three-dimensional arrangement of atoms in a molecule. nih.govru.nl Although a direct VCD study on moxifloxacin was not found, the principles of VCD make it an ideal technique for this purpose. By comparing the experimental VCD spectrum of an enantiomerically enriched sample to the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be unambiguously assigned. scispace.com Furthermore, VCD is sensitive to conformational changes, providing valuable information about the solution-state structure of the molecule. mdpi.com This would be particularly useful for understanding the conformation of the diazabicyclononyl ring, which is a key stereochemical feature of moxifloxacin.
Circular Dichroism Spectroscopy for Chiral Analysis and Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information about the three-dimensional structure of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. Enantiomers, being non-superimposable mirror images, exhibit equal and opposite CD signals, making this technique highly effective for chiral discrimination and the determination of enantiomeric purity.
In the context of (1R,6S)-trans-Moxifloxacin, CD spectroscopy serves two primary purposes: qualitative identification and quantitative analysis of stereoisomers, and the investigation of their solution-state conformations. The chromophoric quinolone core of Moxifloxacin absorbs in the UV-Vis region, giving rise to characteristic CD spectra for each stereoisomer. The sign and magnitude of the Cotton effects in the CD spectrum are unique to the spatial arrangement of the atoms and functional groups around the chiral centers.
Detailed Research Findings:
While specific experimental CD spectra for this compound are not widely published in publicly accessible literature, the principles of the technique allow for a theoretical understanding of its application. The analysis would involve recording the CD spectrum of a pure standard of this compound and comparing it to the spectra of its enantiomer, (1S,6R)-trans-Moxifloxacin, and its diastereomers, (1R,6R)-cis-Moxifloxacin and (1S,6S)-cis-Moxifloxacin. The enantiomeric pair would be expected to show mirror-image CD spectra, while the diastereomers would exhibit distinctly different spectra.
Conformational studies using CD spectroscopy would involve analyzing the changes in the CD spectrum under different solvent conditions or temperatures. These changes can provide insights into the preferred solution-state conformation of the pyrrolidine (B122466) ring and its substituent, which is crucial for understanding its interaction with biological targets.
Interactive Data Table: Representative Chiroptical Data for Moxifloxacin Stereoisomers
The following table illustrates the type of data that would be generated from a CD spectroscopic analysis of Moxifloxacin stereoisomers. Please note that these are representative values based on typical findings for chiral fluoroquinolones and are intended for illustrative purposes.
| Stereoisomer | Wavelength of Maximum Absorption (λmax, nm) | Molar Ellipticity ([θ]) at λmax (deg·cm²·dmol⁻¹) |
| This compound | 295 | +1.5 x 10⁴ |
| (1S,6R)-trans-Moxifloxacin | 295 | -1.5 x 10⁴ |
| (1R,6R)-cis-Moxifloxacin | 298 | +0.8 x 10⁴ |
| (1S,6S)-cis-Moxifloxacin | 298 | -0.8 x 10⁴ |
Nuclear Magnetic Resonance (NMR) for Definitive Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the absolute and relative stereochemistry of organic molecules. High-resolution 1D and 2D NMR techniques provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
For the definitive stereochemical assignment of this compound, a combination of NMR experiments is employed:
¹H and ¹³C NMR Spectroscopy: These fundamental 1D NMR experiments provide information on the number and type of protons and carbons in the molecule. The chemical shifts and coupling constants of the protons on the pyrrolidine ring are particularly sensitive to their stereochemical environment. Diastereomers, such as the cis and trans isomers of Moxifloxacin, will exhibit distinct ¹H and ¹³C NMR spectra due to the different spatial relationships between their constituent atoms.
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful technique for determining the relative stereochemistry of a molecule. It detects through-space interactions between protons that are in close proximity (typically < 5 Å). For this compound, NOE correlations between the protons on the pyrrolidine ring and the adjacent substituents can definitively establish their trans relationship. For instance, an NOE would be expected between the proton at C-1 and the protons on the same face of the pyrrolidine ring, while the absence of an NOE to the proton at C-6 on the opposite face would confirm the trans configuration.
Detailed Research Findings:
A ¹H NMR spectrum of Moxifloxacin hydrochloride in DMSO-d₆ reveals the complexity of the molecule and provides the basis for more advanced stereochemical analysis researchgate.net. For a definitive assignment of the (1R,6S)-trans stereochemistry, one would compare the NOESY spectrum of the target molecule with that of its cis diastereomer. The presence and absence of specific cross-peaks would provide irrefutable evidence of the stereochemical arrangement.
Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ) for Key Protons in Moxifloxacin Diastereomers
This table presents representative ¹H NMR chemical shift data that could be used to differentiate between the cis and trans diastereomers of Moxifloxacin. The exact chemical shifts can vary depending on the solvent and other experimental conditions.
| Proton | This compound (δ, ppm) | (1R,6R)-cis-Moxifloxacin (δ, ppm) |
| H-1 (pyrrolidine) | ~ 4.0 | ~ 4.2 |
| H-6 (pyrrolidine) | ~ 3.5 | ~ 3.8 |
| H-2' (quinoline) | ~ 8.7 | ~ 8.7 |
| H-5' (quinoline) | ~ 7.8 | ~ 7.8 |
Rigorous Method Validation and Quality Control Protocols in Stereoisomer-Specific Analytical Research
The development and validation of analytical methods for the stereoisomer-specific analysis of pharmaceuticals are governed by stringent guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). These protocols ensure that the analytical methods are reliable, accurate, and reproducible for their intended purpose, which in this case is the quantification of this compound and the detection of its stereoisomeric impurities.
A variety of analytical techniques, most notably High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), have been developed and validated for the chiral separation of Moxifloxacin stereoisomers nih.govresearchgate.netnih.govscielo.brnih.gov. The validation of these methods involves a comprehensive assessment of several key parameters:
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including its stereoisomers, degradation products, and matrix components. This is typically demonstrated by achieving baseline separation of all four stereoisomers of Moxifloxacin nih.govresearchgate.net.
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the analysis of stereoisomeric impurities, the linearity is typically established over a range from the limit of quantification (LOQ) to 150% of the specification limit for the impurity researchgate.netnih.govnih.gov.
Range: The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The accuracy of a method is the closeness of the test results obtained by that method to the true value. It is often assessed by recovery studies, where a known amount of the stereoisomeric impurity is spiked into a sample and the percentage recovery is calculated. Recovery values are typically expected to be within 98-102% researchgate.netnih.govnih.gov.
Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. For impurity analysis, the RSD should typically be less than 10% at the LOQ and less than 5% at higher concentrations researchgate.netnih.govnih.gov.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For stereoisomeric impurities, the LOQ is a critical parameter and must be sufficiently low to meet regulatory requirements, often in the range of 0.05% to 0.1% of the active pharmaceutical ingredient concentration researchgate.netnih.gov.
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Interactive Data Table: Typical Validation Parameters for a Chiral HPLC Method for Moxifloxacin Stereoisomers
The following table summarizes typical validation results for a chiral HPLC method for the analysis of Moxifloxacin stereoisomers, based on published data researchgate.netnih.govnih.gov.
| Validation Parameter | Typical Acceptance Criteria | Representative Result |
| Specificity | Baseline resolution (Rs > 1.5) between all stereoisomers | Rs > 2.0 for all pairs |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.99 | r² > 0.999 |
| Range | LOQ to 150% of impurity specification | 0.05% to 0.5% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | ≤ 10% at LOQ, ≤ 5% at higher concentrations | < 5% |
| Limit of Quantification (LOQ) | ≤ 0.1% | 0.05% |
Quality Control Protocols:
In a quality control setting, these validated methods are used to routinely test batches of Moxifloxacin drug substance and product. System suitability tests are performed before each batch of analysis to ensure the chromatographic system is performing adequately. These tests typically include parameters such as resolution, tailing factor, and theoretical plates. The results of the analysis are then compared against pre-defined specifications for the content of the desired stereoisomer and the limits for any unwanted stereoisomeric impurities.
Emerging Research Directions and Future Perspectives for 1r,6s Trans Moxifloxacin Studies
Exploration of Metal Complexation with (1R,6S)-trans-Moxifloxacin and its Biological Implications
The complexation of fluoroquinolones with metal ions is a promising strategy to enhance their biological activity. Research on Moxifloxacin (B1663623) has demonstrated that forming complexes with metals like zinc, tin, gold, and silver can significantly increase its antibacterial and even antifungal properties. semanticscholar.orgresearchgate.net These metal complexes often exhibit different mechanisms of action and can overcome existing resistance pathways. researchgate.net
For this compound, future research will likely focus on synthesizing and characterizing its complexes with various transition and post-transition metals. The specific stereochemistry of the (1R,6S)-trans isomer is expected to influence the coordination geometry and stability of the resulting metal complexes, potentially leading to unique biological profiles. Key areas of investigation will include:
Synthesis and Structural Analysis: The preparation and characterization of novel metal complexes of this compound, determining their stoichiometry and coordination modes.
Antimicrobial Evaluation: Assessing the in vitro and in vivo activity of these complexes against a broad panel of pathogenic bacteria, including multidrug-resistant strains.
Mechanism of Action Studies: Investigating how metal complexation alters the interaction of this compound with its primary target, DNA gyrase, and exploring other potential cellular targets.
Table 1: Potential Metal Complexes of this compound and Their Expected Biological Impact
| Metal Ion | Potential Biological Enhancement | Rationale |
|---|---|---|
| Zinc (II) | Enhanced antibacterial and antifungal activity | Known to form stable complexes with fluoroquinolones, potentially altering cellular uptake. |
| Silver (I) | Broad-spectrum antimicrobial activity | Silver itself possesses antimicrobial properties, which can be synergistic with the fluoroquinolone. |
| Gold (III) | Novel mechanisms of action | Gold complexes may exhibit different cellular targets compared to the parent drug. |
Synthesis and Evaluation of Conjugates of this compound with Biologically Active Moieties
The conjugation of antibiotics with other biologically active molecules is an innovative approach to develop hybrid drugs with dual or enhanced therapeutic effects. Studies on Moxifloxacin have shown that creating ester derivatives or other conjugates can modulate its antimicrobial spectrum and activity. semanticscholar.orgnih.gov
For this compound, this strategy could be employed to:
Target Specific Tissues or Cells: Conjugation with targeting ligands could direct the drug to specific sites of infection, increasing efficacy and reducing systemic exposure.
Overcome Resistance Mechanisms: Linking this compound to a molecule that inhibits a bacterial resistance mechanism, such as an efflux pump inhibitor, could restore its activity against resistant strains.
Create Dual-Action Agents: Conjugation with other antimicrobial agents or with molecules that have complementary therapeutic effects (e.g., anti-inflammatory agents) could lead to more effective treatments for complex infections.
Solid-State Research and Cocrystallization of this compound for Tailored Physicochemical Properties
The solid-state properties of a drug, such as its crystal form (polymorphism) and solubility, have a profound impact on its bioavailability and formulation development. Research on Moxifloxacin has identified several polymorphic forms and has explored the use of cocrystals to improve its physicochemical properties. researchgate.netresearchgate.netgoogle.com Cocrystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, is a powerful technique for tuning drug properties.
The unique three-dimensional structure of this compound will likely lead to different crystal packing arrangements and intermolecular interactions compared to other stereoisomers. This opens up opportunities for:
Polymorph Screening: A systematic search for different crystalline forms of this compound to identify the most stable and bioavailable form.
Cocrystal Engineering: The design and synthesis of cocrystals with pharmaceutically acceptable coformers to enhance properties such as solubility, dissolution rate, and stability.
Advanced Solid-State Characterization: The use of techniques like X-ray diffraction, differential scanning calorimetry, and solid-state NMR to fully characterize the solid forms of this compound and its cocrystals.
Table 2: Potential Coformers for this compound and Their Intended Physicochemical Improvement
| Coformer Class | Example Coformers | Desired Property Enhancement |
|---|---|---|
| Carboxylic Acids | Benzoic acid, Succinic acid | Increased solubility and dissolution rate |
| Amides | Nicotinamide, Isonicotinamide | Improved stability and tabletability |
Interdisciplinary Approaches Integrating Synthetic Chemistry, Structural Biology, and Computational Modeling for Stereoisomer Design
The development of new fluoroquinolones with improved properties requires a multidisciplinary approach. The specific stereochemistry of this compound makes it an ideal candidate for such integrated studies.
Enantioselective Synthesis: The development of efficient and scalable synthetic routes to produce enantiomerically pure this compound is a crucial first step. researchgate.net
Structural Biology: X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of this compound in complex with its target, DNA gyrase. This will provide detailed insights into the molecular basis of its activity and selectivity. nih.gov
Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding affinity of this compound for its target and to understand the impact of its stereochemistry on drug-target interactions. researchgate.net These computational tools can also guide the design of new derivatives with enhanced potency and a lower propensity for resistance.
By combining these approaches, researchers can gain a comprehensive understanding of the structure-activity relationships of this compound and rationally design next-generation fluoroquinolones.
Comparative Investigations with Novel Bacterial Topoisomerase Inhibitors (NBTIs) and Other Classes of New Antibacterials
The landscape of antibacterial drug discovery is evolving, with the emergence of new classes of antibiotics such as the novel bacterial topoisomerase inhibitors (NBTIs). NBTIs inhibit DNA gyrase through a different mechanism than fluoroquinolones, and they are often active against fluoroquinolone-resistant bacteria.
Comparative studies between this compound and NBTIs will be essential to:
Define its Place in Therapy: Understanding the relative strengths and weaknesses of this compound compared to NBTIs and other new antibacterials will help to define its potential clinical utility.
Investigate Cross-Resistance: It is crucial to determine whether resistance to this compound confers cross-resistance to NBTIs, and vice versa.
Explore Combination Therapies: The potential for synergistic interactions between this compound and NBTIs or other new antibiotics should be investigated as a strategy to combat multidrug-resistant infections.
These comparative studies will provide a broader perspective on the therapeutic potential of this compound in the context of the ever-present challenge of antimicrobial resistance.
常见问题
Q. What statistical approaches address heterogeneity in clinical trial data evaluating this compound for nosocomial pneumonia?
- Methodological Answer : Multivariate regression adjusts for confounders (e.g., APACHE II scores). Stratified analysis by pathogen (e.g., Klebsiella pneumoniae vs. Acinetobacter spp.) and Bayesian hierarchical models account for between-study variance. Sensitivity analyses exclude outliers (e.g., trials with >30% dropout rates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
